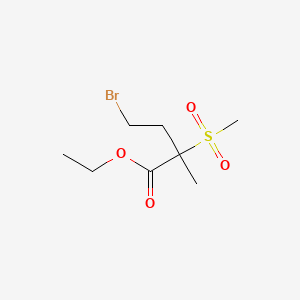
bis-Tedizolidyl Phosphate Diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-Tedizolidyl Phosphate Diester typically involves the reaction of tedizolid with phosphonylation reagents. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using environmentally benign Zn(II) catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of Zn(II) catalysts and readily available phosphonylation reagents ensures high yields and environmentally friendly processes .
化学反応の分析
Types of Reactions: bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by dinuclear zinc complexes, hydrolysis involves the cleavage of phosphodiester bonds.
Transesterification: This reaction is catalyzed by biomimetic dizinc complexes and involves the exchange of ester groups.
Substitution: Phosphate diesters can undergo nucleophilic substitution reactions, often facilitated by enzymes such as nucleases.
Major Products:
Hydrolysis: Produces phosphoric acid derivatives and alcohols.
Transesterification: Results in the formation of new ester compounds.
Substitution: Leads to the formation of substituted phosphate diesters.
科学的研究の応用
Chemistry: In polymer chemistry, bis-Tedizolidyl Phosphate Diester is used to develop UV-curable, recyclable, and flame-retardant polymers . These polymers serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures .
Biology and Medicine: As a derivative of tedizolid, this compound may exhibit antibacterial properties, making it useful in the development of new antibiotics . It is particularly effective against multidrug-resistant Gram-positive bacteria .
Industry: The compound’s flame-retardant properties make it valuable in the production of flame-retardant materials and coatings .
作用機序
The mechanism of action of bis-Tedizolidyl Phosphate Diester is similar to that of tedizolid. After conversion from the prodrug, tedizolid phosphate, tedizolid binds to the 50S bacterial ribosomal subunit . This prevents the formation of a functional 70S initiation complex, essential for bacterial translation, thereby inhibiting protein synthesis . The compound’s antibacterial activity is primarily bacteriostatic, although it may exhibit bactericidal activity in vivo .
類似化合物との比較
Tedizolid Phosphate: A prodrug of tedizolid, used as an antibiotic.
Linezolid: Another oxazolidinone-class antibiotic with similar antibacterial properties.
Phosphoramidate Prodrugs: Used to enhance membrane permeability and release active drugs inside target cells.
Uniqueness: bis-Tedizolidyl Phosphate Diester stands out due to its dual functionality as an antibacterial agent and a flame-retardant material . Its ability to form reversible covalent bonds and hydrogen bonding ligands adds to its versatility in various applications .
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable addition to the fields of chemistry, biology, medicine, and industry.
特性
CAS番号 |
1256966-02-5 |
|---|---|
分子式 |
C34H29F2N12O8P |
分子量 |
802.6 g/mol |
IUPAC名 |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChIキー |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
異性体SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
同義語 |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)

![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)



![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)



![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
